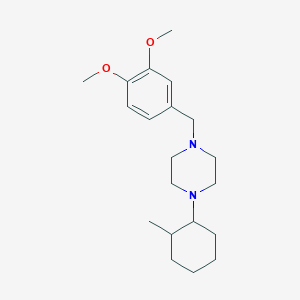![molecular formula C13H12F4N2O B10891112 2,2,3,3-tetrafluoro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B10891112.png)
2,2,3,3-tetrafluoro-N-[2-(1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-N~1~-[2-(1H-indol-3-yl)ethyl]propanamide is a fluorinated organic compound that features both an indole moiety and a tetrafluoropropanamide group This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms and the indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-N~1~-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,2,3,3-tetrafluoropropanoic acid and 2-(1H-indol-3-yl)ethylamine.
Amidation Reaction: The 2,2,3,3-tetrafluoropropanoic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This acid chloride is then reacted with 2-(1H-indol-3-yl)ethylamine to form the desired amide under basic conditions, typically using a base such as triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Implementing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-N~1~-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with nucleophiles replacing one or more fluorine atoms.
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the indole moiety.
Hydrolysis: 2,2,3,3-tetrafluoropropanoic acid and 2-(1H-indol-3-yl)ethylamine.
Scientific Research Applications
2,2,3,3-Tetrafluoro-N~1~-[2-(1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Pharmaceuticals: Investigated for its potential as a bioactive molecule in drug development, particularly for its stability and interaction with biological targets.
Agrochemicals: Explored for use in developing new pesticides or herbicides due to its fluorinated structure, which can enhance bioactivity and environmental stability.
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: Employed in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-N~1~-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target sites. The indole moiety can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: A related fluorinated compound used as a solvent and in the synthesis of other fluorinated materials.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with applications in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Used in various industrial applications due to its unique properties.
Uniqueness
2,2,3,3-Tetrafluoro-N~1~-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to the combination of its fluorinated propanamide group and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The presence of multiple fluorine atoms enhances its stability and bioactivity, while the indole structure allows for versatile interactions with biological targets.
Properties
Molecular Formula |
C13H12F4N2O |
|---|---|
Molecular Weight |
288.24 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C13H12F4N2O/c14-11(15)13(16,17)12(20)18-6-5-8-7-19-10-4-2-1-3-9(8)10/h1-4,7,11,19H,5-6H2,(H,18,20) |
InChI Key |
KWSUTKVRXRAKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10891032.png)
![(2E,5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10891040.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B10891053.png)

![2-[(2-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10891089.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]acetohydrazide](/img/structure/B10891091.png)
![N-[(1Z)-3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10891098.png)
![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10891115.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10891119.png)
![3-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10891122.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl N-(furan-2-ylcarbonyl)glycylglycinate](/img/structure/B10891136.png)
![1,6-dimethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10891138.png)
